Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13-17(19(26)27-11-14-5-3-2-4-6-14)18(15-7-9-16(25)10-8-15)24-20(23-13)21-12-22-24/h2-10,12,18,25H,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQFMHDIRDBTES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by inhibiting ER stress , apoptosis , and the NF-kB inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Result of Action
The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . It has been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests a potential for the development of this compound as a neuroprotective and anti-neuroinflammatory agent.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been found to be facilitated under microwave conditions , suggesting that the reaction environment can significantly impact the formation and stability of the compound. Additionally, the presence of electron-withdrawing groups facilitates the opening of the ring, indicating that the electronic environment can also influence the compound’s action.
Biological Activity
Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications based on the latest research findings.
Structural Characteristics
The compound features a triazole-pyrimidine core structure with significant functional groups that may enhance its reactivity and biological interactions. The presence of the benzyl and hydroxyphenyl substituents plays a crucial role in its pharmacological properties.
Molecular Formula
- Molecular Weight : 420.5 g/mol
-
Chemical Structure : The compound can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds with similar triazolo-pyrimidine structures exhibit significant anticancer activity. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC50 values for these compounds typically range from 45 to 97 nM .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 45–97 |
| Similar Derivative A | HCT-116 | 6–99 |
| Similar Derivative B | HepG-2 | 48–90 |
Antimicrobial Activity
Compounds within this class have also demonstrated antimicrobial properties. For example, studies have shown that derivatives exhibit activity against various bacterial strains and fungi. The mechanism of action is believed to involve interference with nucleic acid synthesis or disruption of cell membrane integrity.
The biological activities of benzyl derivatives are often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in cell proliferation and survival pathways. For instance, docking studies have suggested that these compounds may bind effectively to target proteins associated with cancer progression.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazole Ring : Utilizing hydrazine in a refluxing solvent to form the triazole moiety.
- Pyrimidine Construction : Cyclization reactions involving appropriate carbonyl precursors.
- Functionalization : Introduction of the benzyl and hydroxy groups through electrophilic aromatic substitution reactions.
Study on Anticancer Activity
In a recent study published in RSC Advances, researchers synthesized several derivatives of triazolo-pyrimidines and evaluated their anticancer properties against MCF-7 and HCT-116 cell lines. The study highlighted that the introduction of specific substituents significantly enhanced the cytotoxicity of the compounds compared to standard chemotherapy agents .
Antimicrobial Efficacy Evaluation
Another study focused on evaluating the antimicrobial activity of similar triazole-pyrimidine derivatives against common pathogens. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations:
- Ester vs. Amide Groups : The benzyl ester in the target compound may enhance metabolic stability compared to ethyl esters (e.g., ) but reduce solubility relative to carboxamides (e.g., ) .
- Aryl Substituents : The 4-hydroxyphenyl group in the target compound contrasts with electron-withdrawing (e.g., 4-chlorophenyl) or bulky (e.g., 4-isopropylphenyl) groups in analogs, affecting receptor binding and pharmacokinetics .
Q & A
Q. Q1: What are the standard synthetic protocols for synthesizing benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?
A1: The compound is typically synthesized via a multi-component reaction involving aldehydes, β-keto esters, and 3-amino-1,2,4-triazoles. Key protocols include:
- Catalytic methods : Use of tetramethylenediamine piperidine (TMDP) in ethanol/water (1:1 v/v) under reflux, yielding derivatives with 80–90% efficiency. TMDP is preferred for its catalytic activity despite handling challenges due to toxicity .
- Microwave-assisted synthesis : For rapid cyclization, reactions are conducted in DMF with chlorotrimethylsilane as a promoter at 130°C for 60 minutes, achieving yields up to 85% .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/DMF) is used for final isolation .
Q. Q2: How is the purity and structural integrity of this compound confirmed in academic research?
A2:
- Nuclear Magnetic Resonance (NMR) : H and C NMR in DMSO- or CDCl are standard for verifying substituent positions and hydrogen bonding patterns. For example, the 4,7-dihydro pyrimidine ring protons resonate at δ 5.2–5.8 ppm .
- Elemental analysis : Combustion analysis (e.g., Perkin-Elmer 240-B microanalyzer) confirms C, H, N, and S content within ±0.4% of theoretical values .
- Melting point : Measured using open capillary tubes (Büchi B-545 apparatus) to assess purity, with deviations >2°C indicating impurities .
Advanced Research Questions
Q. Q3: How do reaction conditions influence the regioselectivity of triazolo[1,5-a]pyrimidine derivatives?
A3: Regioselectivity is controlled by solvent, catalyst, and temperature:
- Acidic vs. ionic conditions : Under acidic conditions (HCl/EtOH), ethyl 2-amino-5-methyl-7-phenyl-4,7-dihydro derivatives form preferentially. In ionic liquids, non-dihydro analogues dominate due to altered transition states .
- Microwave irradiation : Enhances cyclization kinetics, favoring 6-carboxylate over 3-carboxylate isomers by reducing side reactions .
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF) on the aldehyde increase dihydro-pyrimidine stability, shifting equilibrium toward 4,7-dihydro products .
Q. Q4: What crystallographic methods are employed to resolve structural ambiguities in this compound?
A4: Single-crystal X-ray diffraction (SCXRD) is critical:
- Data collection : Bruker SMART 4K CCD area detectors with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Unit cell parameters (e.g., triclinic , Å, Å) are refined using SHELXTL .
- Refinement : Full-matrix least-squares on with and . Hydrogen bonding networks (e.g., N–H···O interactions) are mapped to confirm dihydro-pyrimidine tautomerism .
Q. Q5: How do structural modifications (e.g., substituent variations) affect biological activity?
A5:
- Antibacterial activity : Derivatives with 4-isopropylphenyl or 4-ethylthiophenyl groups show MIC values of 8–16 µg/mL against Enterococcus faecalis, likely due to enhanced membrane permeability .
- Binding affinity : Chiral separation (Chiralpak AD phase) of racemic mixtures reveals the (S)-isomer of 7-(3-fluorophenyl) derivatives binds FcRn with 10-fold higher affinity ( µM) than the (R)-isomer, critical for therapeutic design .
Q. Q6: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
A6:
- Dynamic vs. static structures : NMR may average signals from tautomers (e.g., 4,7-dihydro vs. aromatic forms), while SCXRD provides a static snapshot. For example, NMR δ 5.5 ppm (broad singlet) for NH in solution aligns with X-ray-confirmed hydrogen bonding .
- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize hydrogen-bonded geometries, reconciling experimental discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
